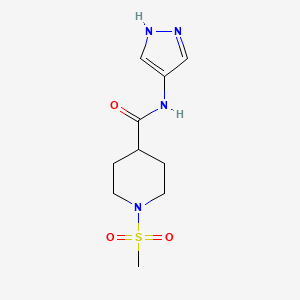

1-(Methylsulfonyl)-N-(1h-pyrazol-4-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC19960170

Molecular Formula: C10H16N4O3S

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4O3S |

|---|---|

| Molecular Weight | 272.33 g/mol |

| IUPAC Name | 1-methylsulfonyl-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C10H16N4O3S/c1-18(16,17)14-4-2-8(3-5-14)10(15)13-9-6-11-12-7-9/h6-8H,2-5H2,1H3,(H,11,12)(H,13,15) |

| Standard InChI Key | UOLWSJKZYGGEOP-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CNN=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-(1H-pyrazol-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Its molecular formula is C₁₁H₁₆N₄O₃S, with a molecular weight of 284.34 g/mol . The structure integrates:

-

A piperidine ring (C₅H₁₁N) substituted at the 1-position with a methylsulfonyl group (-SO₂CH₃).

-

A carboxamide group (-CONH₂) at the 4-position of the piperidine, linked to a 1H-pyrazol-4-yl heterocycle .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 284.34 g/mol | |

| XLogP3 | 0.8 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 | |

| Topological Polar Surface Area | 105 Ų |

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis for 1-(methylsulfonyl)-N-(1H-pyrazol-4-yl)piperidine-4-carboxamide is documented, analogous piperidine-carboxamides are typically synthesized via sequential functionalization of the piperidine core :

-

Piperidine sulfonylation: Treatment of piperidine with methanesulfonyl chloride under basic conditions introduces the methylsulfonyl group.

-

Carboxamide formation: Coupling the 4-carboxylic acid derivative of piperidine with 1H-pyrazol-4-amine using carbodiimide-based activating agents (e.g., EDC/HOBt) .

Critical reaction parameters include temperature control (0–25°C for sulfonylation) and solvent selection (e.g., DMF or dichloromethane). Intermediate purification often involves column chromatography, with final compounds characterized by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Structural Analogs and SAR Insights

Structurally related compounds, such as 1,3-diarylpyrazolyl-acylsulfonamides, highlight the importance of the sulfonyl-carboxamide motif for biological activity. Key structure-activity relationship (SAR) observations include:

-

Methylsulfonyl group: Essential for target binding; replacement with carboxylic acids or methylene groups abolishes activity .

-

Pyrazole orientation: 1H-pyrazol-4-yl derivatives exhibit superior potency compared to 3-substituted isomers, likely due to optimized hydrogen bonding .

Pharmacological Significance

Antimicrobial Activity

Although direct evidence is lacking, analogs like 1,3-diarylpyrazolyl-acylsulfonamides show potent activity against Mycobacterium tuberculosis (MIC <0.5 μM) . The methylsulfonyl-carboxamide moiety is hypothesized to disrupt cell wall biosynthesis via interaction with a novel bacterial target, as no cross-resistance with known inhibitors (e.g., MmpL3, DprE1) has been observed .

Kinase Modulation

Patent literature describes N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as serum/glucocorticoid-regulated kinase (SGK) inhibitors . While the exact compound is untested, its structural similarity suggests potential SGK-1 modulation, relevant to inflammatory diseases like osteoarthritis .

Table 2: Comparative Bioactivity of Analogs

| Compound Class | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 1,3-Diarylpyrazolyl-acylsulfonamides | M. tuberculosis | 0.2–0.5 μM | |

| N-Arylpiperidine sulfonamides | SGK-1 | 10–50 nM |

Physicochemical and ADMET Profiles

Solubility and Permeability

The compound’s Topological Polar Surface Area (TPSA) of 105 Ų predicts moderate aqueous solubility (~50–100 μM) but limited blood-brain barrier permeability . Methylsulfonyl groups generally enhance metabolic stability by resisting oxidative degradation.

Toxicity Considerations

Future Directions

-

Target deconvolution: Proteomic studies (e.g., thermal shift assays) to identify binding partners.

-

Lead optimization: Introducing fluorine atoms or cyclopropyl groups to improve potency and pharmacokinetics .

-

In vivo efficacy: Testing in murine models of tuberculosis or inflammation to validate preclinical potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume